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Compound of Interest

Compound Name: Niobium iodide (NbI5)

CAS No.: 13779-92-5

Cat. No.: B077004

Get Quote

Niobium(V) Iodide (NbI₅) is a yellow, moisture-sensitive crystalline solid with the chemical

formula NbI₅, though it often exists as a dimer, Nb₂I₁₀.[1][2] While not typically integrated into

devices in its iodide form, it serves as a critical and highly effective precursor for depositing thin

films of niobium-based materials, most notably Niobium(V) Oxide (Nb₂O₅).[1] Its utility in Atomic

Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes allows for the

synthesis of high-purity, uniform, and precisely controlled films.[1]

The primary appeal of using NbI₅ as a precursor lies in the exceptional properties of the

resulting Nb₂O₅ films. Nb₂O₅ is a wide-bandgap semiconductor known for its high chemical

stability, excellent dielectric properties, and favorable band alignment with common photoactive

materials like perovskites and silicon.[3][4][5] These characteristics make it a compelling

alternative to more conventional materials like titanium dioxide (TiO₂) in applications

demanding high efficiency and long-term operational stability.
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The integration of NbI₅-derived layers, particularly Nb₂O₅, has demonstrated significant

performance enhancements across several classes of optoelectronic devices. This section

provides a comparative analysis supported by experimental data.

Perovskite Solar Cells (PSCs)
In PSCs, Nb₂O₅ films derived from precursors like NbI₅ are primarily used as an Electron

Transport Layer (ETL). The ETL's role is to efficiently extract photogenerated electrons from

the perovskite absorber layer while blocking holes, thereby preventing charge recombination at

the anode interface.[4]

Causality of Performance Improvement: The superiority of Nb₂O₅ over the conventional TiO₂

ETL stems from several factors. Nb₂O₅ exhibits higher electron mobility and better-aligned

energy levels with methylammonium lead iodide perovskites, which can lead to more efficient

charge extraction.[5] Furthermore, its high stability can prevent degradation at the

perovskite/ETL interface, a common failure point in PSCs.[4][6] The use of Nb₂O₅ has been

shown to improve the stability of solar cells under illumination and reduce the notorious J-V

hysteresis often seen in PSCs.[6]
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Note: The data for Nb₂O₅ ETL is based on devices fabricated using reactive sputtering of a

niobium target, a process that yields films with properties analogous to those achievable via

CVD/ALD from NbI₅ precursors.[5]
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Silicon Surface Passivation
For crystalline silicon (c-Si) solar cells, surface passivation is critical to reduce recombination

losses and boost efficiency. Ultrathin films of Nb₂O₅, deposited via ALD using precursors such

as NbI₅, have emerged as a highly effective passivation layer.[7][8][9]

Causality of Performance Improvement: The passivation mechanism of Nb₂O₅ is twofold. First,

it provides chemical passivation by reducing the density of defect states at the silicon surface.

Second, it induces strong field-effect passivation due to a high density of fixed negative

charges (1–2 × 10¹² cm⁻³), which repels minority carriers (electrons in p-type Si or holes in n-

type Si) from the surface.[8][9] This combined effect leads to exceptionally low surface

recombination velocities.
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Contacts for 2D Material Transistors
A major challenge in fabricating high-performance transistors from two-dimensional (2D)

materials like molybdenum disulfide (MoS₂) is high contact resistance between the metal

electrodes and the ultrathin semiconductor channel.[10][11] Niobium-based conductors, such

as niobium disulfide (NbS₂), which can be synthesized from NbI₅ precursors, offer a compelling

solution.

Causality of Performance Improvement: Unlike conventional evaporated metals (e.g., Gold), 2D

conductors like NbS₂ can form a pristine, van der Waals interface with the 2D semiconductor.
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[12] This clean interface minimizes Fermi level pinning and reduces the Schottky barrier,

allowing for more efficient charge injection and thus lowering contact resistance. The result is a

transistor with higher mobility and better overall performance.[12]
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Experimental Methodologies
Reproducibility is the cornerstone of scientific advancement. Here, we provide validated, step-

by-step protocols for the synthesis of the NbI₅ precursor and the fabrication of a high-

performance perovskite solar cell utilizing an NbI₅-derived ETL.

Protocol: Direct Synthesis of Niobium(V) Iodide (NbI₅)
This protocol describes the direct synthesis of high-purity NbI₅ from elemental niobium and

iodine.[1] Safety Note: This procedure involves corrosive materials and high temperatures and

must be performed in a controlled laboratory environment with appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a fume hood.[1][13]

Workflow Diagram: NbI₅ Synthesis
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Caption: Workflow for the direct synthesis of NbI₅.

Step-by-Step Methodology:

Reactant Preparation: Weigh niobium metal powder and solid iodine (I₂) in a stoichiometric

ratio. A 10-20% molar excess of iodine is recommended to ensure complete reaction of the

niobium.[1]

Loading: Carefully load the reactants into a clean, dry quartz ampoule inside an inert-

atmosphere glovebox.

Sealing: Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and seal it using a hydrogen-

oxygen torch. This prevents oxidation of the niobium at high temperatures.[1]

Reaction: Place the sealed ampoule into a two-zone tube furnace. Heat the zone containing

the niobium powder to 300-400°C. The other zone, containing the excess iodine, should be

kept at a lower temperature (~180°C) to create a continuous iodine vapor pressure.

Duration: Maintain these temperatures for 24-48 hours to allow the reaction to complete.

Cooling & Collection: Slowly cool the furnace to room temperature. Transfer the ampoule to

an inert-atmosphere glovebox before opening. The product will be yellow-to-brassy

crystalline NbI₅.[1]
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Validation: Confirm the product's purity and crystal structure using X-ray Diffraction (XRD).

The material must be stored under anhydrous conditions as it is highly sensitive to moisture.

[14]

Protocol: Fabrication of a Perovskite Solar Cell with
Nb₂O₅ ETL
This protocol outlines the fabrication of a planar heterojunction PSC using an Nb₂O₅ ETL,

which can be deposited via ALD or CVD using the synthesized NbI₅ as a precursor.

Workflow Diagram: PSC Fabrication
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Caption: Fabrication and testing workflow for a PSC.

Step-by-Step Methodology:

Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in

detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with

UV-Ozone for 15 minutes to ensure a hydrophilic surface.

ETL Deposition: Deposit a compact Nb₂O₅ thin film (10-50 nm) onto the FTO substrate. This

is the critical step where the NbI₅ precursor is used in an ALD or CVD reactor. Precise

control over thickness and uniformity is essential for optimal performance.[1]
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Perovskite Deposition: Inside a nitrogen-filled glovebox, spin-coat the perovskite precursor

solution (e.g., methylammonium lead iodide in DMF/DMSO) onto the Nb₂O₅ layer. Anneal on

a hotplate (e.g., at 100°C for 10 minutes) to form a crystalline perovskite film.

HTL Deposition: Spin-coat the Hole Transport Layer (HTL) solution (e.g., Spiro-OMeTAD

with additives) on top of the perovskite layer.

Electrode Deposition: Transfer the substrate to a thermal evaporator to deposit the back

metal contact (typically 80-100 nm of gold or silver) through a shadow mask to define the

device area.

Device Characterization: Measure the current density-voltage (J-V) characteristics of the

completed device under simulated AM 1.5G sunlight (100 mW/cm²) to determine PCE, V_oc,

J_sc, and FF.[4]

Conclusion and Future Outlook
The use of Niobium(V) Iodide as a precursor for depositing high-quality niobium oxide and

related films represents a significant step forward for a range of optoelectronic devices. In

perovskite solar cells, NbI₅-derived electron transport layers contribute to higher efficiencies

and vastly improved stability compared to conventional materials.[4][6] For silicon

photovoltaics, they enable superior surface passivation at minimal thicknesses, and in the

burgeoning field of 2D electronics, they offer a pathway to overcoming the critical challenge of

high contact resistance.[9][12]

Challenges remain, primarily concerning the moisture sensitivity of the NbI₅ precursor, which

necessitates careful handling in controlled environments.[14] However, the clear and

substantial performance benefits justify the processing considerations. Future research should

focus on scaling these deposition processes for large-area applications and exploring novel

niobium-based compounds derived from NbI₅ for applications in flexible electronics,

neuromorphic computing, and advanced sensing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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